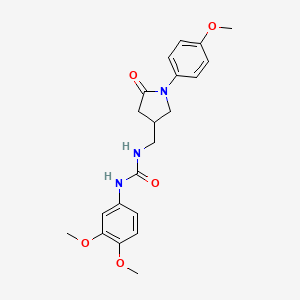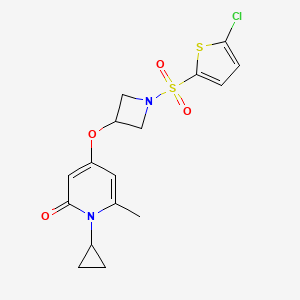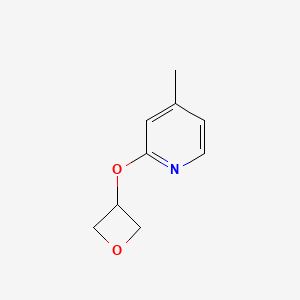
2-(1-Methylpyrazol-3-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylpyrazol-3-yl)acetohydrazide, also known as MPAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazide derivative of 1-methylpyrazole, and it has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-(1-Methylpyrazol-3-yl)acetohydrazide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, this compound may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-viral properties, inhibiting the replication of certain viruses such as hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1-Methylpyrazol-3-yl)acetohydrazide in lab experiments is its potential as a therapeutic agent for treating various diseases. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for research on 2-(1-Methylpyrazol-3-yl)acetohydrazide. One area of research is in the development of this compound-based therapies for the treatment of various diseases. Another area of research is in the development of new synthetic methods for this compound and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 2-(1-Methylpyrazol-3-yl)acetohydrazide involves the reaction of 2-(1-methylpyrazol-3-yl)acetic acid with hydrazine hydrate in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization or column chromatography. The purity of the final product is critical for its use in scientific research.
Aplicaciones Científicas De Investigación
2-(1-Methylpyrazol-3-yl)acetohydrazide has been used in a variety of scientific research applications. One of the most significant applications is in the field of medicine, where it has been shown to have potential as a therapeutic agent for treating various diseases. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have potential as an anti-microbial agent.
Propiedades
IUPAC Name |
2-(1-methylpyrazol-3-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-10-3-2-5(9-10)4-6(11)8-7/h2-3H,4,7H2,1H3,(H,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMKYSGCMFDVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(tert-Butoxy)carbonyl]amino]-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid](/img/structure/B2437026.png)

![2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2437032.png)

![N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2437035.png)
![1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2437036.png)






![N-Methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;hydrochloride](/img/structure/B2437047.png)